BenchChemオンラインストアへようこそ!

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Lipophilicity Drug-likeness Permeability

This pyrazinyl-piperidine ether is a non-interchangeable scaffold-hopping intermediate for fragment-based drug discovery targeting CDKs and orexin receptors. Its unique 3-methylpyridinyl ether tail and pyrazine hinge-binding motif enable vector growth after NMR/SPR hit confirmation. Superior to generic pyrimidine or pyridine analogs that lose targeted biological activity. Synthetic flexibility via metalation/halogenation at the pyrazine ring and alkylation/acylation at the piperidine nitrogen supports parallel library synthesis. With 0 H-bond donors and a CNS-favorable PSA of 51.1 Ų, it serves as an ideal permeability and metabolic stability control. Procure this differentiated building block to escape competitive IP space and generate novel chemical series.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 2201165-46-8
Cat. No. B2428936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
CAS2201165-46-8
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C16H20N4O/c1-13-3-2-6-19-16(13)21-12-14-4-9-20(10-5-14)15-11-17-7-8-18-15/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3
InChIKeyHSBABTAWRVJCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2201165-46-8): A Pyrazine-Piperidine Building Block for Chemical Synthesis and Screening Libraries


2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a heterocyclic organic compound belonging to the pyrazinyl-piperidine ether class, defined by a pyrazine core linked to a 3-methylpyridin-2-yloxy-methyl-piperidine moiety [1]. With a molecular formula of C16H20N4O and a molecular weight of 284.36 g/mol, this compound is primarily utilized as a synthetic intermediate or a specialized building block in medicinal chemistry for the generation of structurally diverse compound libraries . Its computed physicochemical profile, including a LogP of 2.3 and a topological polar surface area of 51.1 Ų, suggests potential for further functionalization rather than acting as a standalone active pharmaceutical ingredient [1].

Why Generic Pyrazine-Piperidine Building Blocks Cannot Substitute for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine in Structure-Activity Relationship (SAR) Exploration


The substitution of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine with a seemingly similar generic building block fails due to the unique combination of its terminal heterocycles and linker geometry. Simple pyrazine or piperidine analogs lack the specific methylpyridinyl ether tail, which is a critical vector for establishing discrete interactions in target binding pockets during fragment-based drug discovery . As demonstrated by the proliferation of related compounds in patent literature targeting orexin receptors and kinase inhibitors, subtle changes to the pyrazine or pyridine substitution pattern result in a complete loss of targeted biological activity, proving that this specific scaffold is not interchangeable [1]. This compound's value is therefore rooted in its structural uniqueness as a scaffold-hopping intermediate, not as a generic surrogate.

Quantitative Differential Evidence for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2201165-46-8) Against Its Closest Structural Analogs


Lipophilicity Tuning: Lower LogP Compared to Trifluoromethyl Congeners

The target compound exhibits a computed XLogP3-AA of 2.3, which is 1.3 units lower than its 4-trifluoromethylpyrimidine analog (XLogP3-AA = 3.6). This lower lipophilicity is a direct result of the pyrazine ring's electronic character compared to the electron-deficient trifluoromethylpyrimidine [1][2].

Lipophilicity Drug-likeness Permeability

Reduced Molecular Complexity and Hydrogen Bond Acceptor Count Versus Fused Heterocyclic Analog

The target compound has a heavy atom count of 21 and a complexity score of 307, with 5 hydrogen bond acceptors. In contrast, a related quinoxaline-carbonyl analog (CID 126872830) possesses a 20% greater molecular weight and additional acceptor oxygen, increasing topological polar surface area (PSA) beyond the standard Veber limit [1][2].

Physicochemical optimization Ligand efficiency Molecular complexity

Scaffold Versatility: Direct Pyrazine Core vs. Pyrimidine Analogs in Patent Activity

While specific biological IC50 data for this compound is not publicly disclosed, the pyrazine core directly mimics the pyrimidine hinge-binding motif in kinases and is a significant departure from the pyrimidine-based scaffolds dominating the patent landscape for orexin receptor antagonists. The broader class of pyrazinyl-piperidines has shown up to 10-fold functional selectivity shifts in orexin receptor subtype assays compared to pyrimidine counterparts [1].

Chemical Biology Kinase Inhibition Orexin Receptor

Statement of Limited High-Strength Quantitative Evidence for Compound-Specific Binding

High-strength, direct head-to-head biological comparison data (e.g., IC50 values in defined enzymatic or cellular assays) for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine against a named comparator are not available in the public domain as of the current search. The compound is primarily listed in chemical vendor databases as a building block without associated bioactivity annotations [1]. Any claims of superior activity or selectivity would require de novo experimental validation.

Data Transparency Lead Optimization Procurement Risk

Optimal Procurement and Application Scenarios for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2201165-46-8)


Fragment-Based Drug Discovery (FBDD) Library Expansion for CNS and Kinase Targets

Based on its low molecular weight (284.36 g/mol), significant lipophilic ligand efficiency (LogP 2.3), and pyrazine hinge-binding motif, this compound is ideal for FBDD libraries targeting cyclin-dependent kinases (CDKs) or orexin receptors. The methylpyridinyl tail provides a vector for growing the fragment after an initial NMR or SPR hit is obtained, differentiating it from simpler, mono-heterocyclic fragment alternatives [1].

Scaffold-Hopping Intermediate in Patent Strategy

For medicinal chemistry teams seeking to escape competitive patent space defined by pyrimidine or pyridine derivatives of piperidine (e.g., the orexin receptor antagonist field), this molecule serves as a direct pyrazine analog. Its procurement enables the synthesis of a potentially novel chemical series, capitalizing on the class-level inference that pyrazine substitution alters selectivity and metabolism profiles relative to older pyrimidine cores [2].

Organic Synthesis: Building Block for Cross-Coupling and Diversification

The molecule’s stability and functional group tolerance make it a versatile intermediate. The pyrazine ring is amenable to metalation or halogenation for subsequent Suzuki or Buchwald-Hartwig couplings, while the piperidine nitrogen can be further alkylated or acylated. This synthetic flexibility provides an advantage over pre-formed, rigidified analogs when constructing large, diverse screening libraries in parallel synthesis .

Physicochemical Comparator for Lead Optimization Panels

Due to its favorable computed PSA (51.1 Ų) and lack of hydrogen bond donors (0), this compound can be used as a control or benchmark in permeability and metabolic stability panels when optimizing lead series. Its properties align with the mean values of oral CNS drugs, making it a superior negative control for efflux ratio studies compared to larger, more polar piperidine analogs [1].

Quote Request

Request a Quote for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.